2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one

Description

Chemical Identity and Classification

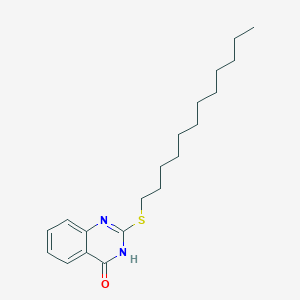

2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one belongs to the class of heterocyclic organic compounds known as quinazolinones, specifically categorized as a 3,4-dihydroquinazolin-4-one derivative. The compound's systematic nomenclature reflects its structural composition: a quinazoline core with a ketone functionality at the 4-position and a dodecylsulfanyl group attached at the 2-position. According to International Union of Pure and Applied Chemistry nomenclature, the compound is designated as 2-dodecylsulfanyl-3H-quinazolin-4-one, with the molecular formula C₂₀H₃₀N₂OS and a molecular weight of 346.53 grams per mole.

The compound's structural classification places it within the broader category of sulfur-containing quinazolinones, a subset that has gained considerable attention in heterocyclic chemistry due to the unique properties conferred by sulfur substitution. The quinazoline core structure consists of a benzene ring fused with a pyrimidine ring, creating a bicyclic aromatic system with two nitrogen atoms in positions 1 and 3 of the pyrimidine moiety. The specific substitution pattern of 2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one creates an asymmetric molecule with distinct electronic and steric properties.

The chemical structure can be analyzed through its Simplified Molecular Input Line Entry System representation, which reveals the linear twelve-carbon chain connected to the quinazolinone core through a sulfur atom. This structural arrangement creates a molecule with significant conformational flexibility due to the rotatable bonds in the dodecyl chain, while maintaining the rigid planar geometry of the quinazolinone system. The presence of the sulfur atom introduces additional electronic effects, including its ability to participate in various intermolecular interactions and its influence on the overall electron density distribution within the molecule.

Historical Context of Quinazolinone Derivatives

The historical development of quinazolinone chemistry traces its origins to the pioneering work of Peter Griess in 1869, who prepared the first quinazoline derivative through the reaction of cyanogens with anthranilic acid. This initial breakthrough established the foundation for what would become one of the most important classes of nitrogen-containing heterocycles in organic chemistry. The compound synthesized by Griess, 2-cyano-3,4-dihydro-4-oxoquinazoline, was initially termed "bicyanoamido benzoyl" and retained this designation until 1885, when more systematic nomenclature was adopted.

The subsequent advancement in quinazolinone synthesis came through the contributions of Stefan Niementowski, a Polish chemist whose work between 1866 and 1925 fundamentally shaped the field. Niementowski developed what became known as the Niementowski quinazolinone synthesis, a method involving the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. This synthetic approach proved to be remarkably versatile and remains one of the most commonly employed methods for constructing quinazolinone scaffolds, particularly under modern microwave-assisted conditions.

The evolution of quinazolinone chemistry continued with significant contributions from Gabriel in 1903, who devised improved synthetic methodologies that enhanced the accessibility of these compounds. The name "quinazoline" itself was proposed by Widdege, reflecting the structural relationship to quinoline and the presence of two nitrogen atoms in the pyrimidine ring. Throughout the twentieth century, quinazolinone derivatives gained increasing recognition for their diverse biological activities, leading to intensive research efforts aimed at developing new synthetic methods and exploring structure-activity relationships.

The modern era of quinazolinone research has been characterized by the recognition of these compounds as privileged scaffolds in medicinal chemistry. The structural framework of quinazolinones has been identified as a core component in more than 200 naturally occurring alkaloids isolated from various plant families and microorganisms, including species such as Bacillus cereus, Peganum nigellastrum, Dichroa febrifuga, and Bouchardatia neurococca. This widespread occurrence in nature has provided additional validation for the significance of quinazolinone structures in biological systems and has inspired synthetic chemists to develop increasingly sophisticated derivatives.

Significance in Heterocyclic Chemistry

Quinazolinone derivatives occupy a position of paramount importance in heterocyclic chemistry due to their exceptional versatility as synthetic intermediates and their demonstrated biological activities across multiple therapeutic areas. The quinazolinone scaffold represents what medicinal chemists term a "privileged structure," meaning it possesses the inherent ability to interact with multiple biological targets while maintaining favorable pharmacological properties. This designation has made quinazolinones among the most intensively studied heterocyclic systems in contemporary drug discovery research.

The structural significance of quinazolinones stems from their unique electronic properties, which arise from the fusion of benzene and pyrimidine rings. The presence of two nitrogen atoms in the pyrimidine moiety creates multiple sites for hydrogen bonding and coordination interactions, while the aromatic system provides opportunities for π-π stacking interactions with biological macromolecules. The carbonyl group at the 4-position serves as both a hydrogen bond acceptor and a site for further chemical modification, enabling the construction of diverse derivative libraries.

Research has documented the broad spectrum of biological activities exhibited by quinazolinone derivatives, including antimicrobial, antimalarial, anticonvulsant, anticancer, anti-leishmanial, and anti-inflammatory properties. These diverse activities have been attributed to the ability of quinazolinones to interact with various molecular targets, including enzymes involved in DNA replication, protein kinases, and membrane-associated proteins. The structural flexibility of the quinazolinone core allows for precise modification of substituents to optimize interactions with specific biological targets while maintaining overall structural integrity.

The synthetic accessibility of quinazolinone derivatives has contributed significantly to their prominence in heterocyclic chemistry. Multiple synthetic pathways have been developed for their preparation, ranging from classical thermal methods to modern microwave-assisted techniques. The Niementowski synthesis remains the most widely employed approach, particularly when combined with contemporary green chemistry principles that emphasize solvent-free conditions and reduced reaction times. These methodological advances have enabled the rapid preparation of quinazolinone libraries for biological screening, accelerating the discovery of new therapeutic agents.

Overview of Dodecylsulfanyl Substitution Effects

The introduction of a dodecylsulfanyl group at the 2-position of the quinazolinone core represents a significant structural modification that profoundly alters the physicochemical properties of the resulting compound. The twelve-carbon alkyl chain attached through a sulfur linkage creates a molecule with dramatically enhanced lipophilicity compared to unsubstituted quinazolinones. This modification results in increased hydrophobicity, which can influence membrane permeability, tissue distribution, and potentially biological activity through altered interactions with lipid-rich cellular environments.

The sulfur atom in the dodecylsulfanyl substituent introduces unique electronic effects that distinguish this compound from oxygen or nitrogen-substituted analogs. Sulfur's larger atomic radius and lower electronegativity compared to oxygen create different electron density distributions and polarizability characteristics. These properties can influence intermolecular interactions, including hydrogen bonding patterns and van der Waals forces, potentially affecting both crystal packing in the solid state and solution behavior in various solvents.

The conformational flexibility of the dodecyl chain represents another critical aspect of this substitution pattern. The twelve-carbon aliphatic chain possesses multiple rotatable bonds, allowing the molecule to adopt various conformations depending on the chemical environment. This flexibility can be advantageous in biological systems, where conformational adaptation may be required for optimal binding to protein targets. However, the entropic cost associated with conformational restriction upon binding must be considered when evaluating the thermodynamics of molecular recognition processes.

From a synthetic perspective, the dodecylsulfanyl substitution can be introduced through various nucleophilic substitution reactions, typically involving the displacement of a suitable leaving group at the 2-position by dodecylthiol or its derivatives. The synthetic accessibility of this modification makes it an attractive option for structure-activity relationship studies aimed at optimizing lipophilicity and membrane permeability. The long alkyl chain may also serve as a site for further functionalization, enabling the construction of more complex molecular architectures through additional chemical transformations.

| Property | Effect of Dodecylsulfanyl Substitution | Implications |

|---|---|---|

| Lipophilicity | Significantly increased | Enhanced membrane permeability |

| Solubility | Reduced in aqueous media | Potential formulation challenges |

| Molecular flexibility | Increased conformational freedom | Adaptable binding conformations |

| Electronic properties | Sulfur-mediated electron donation | Modified reactivity patterns |

| Intermolecular interactions | Enhanced hydrophobic interactions | Altered aggregation behavior |

The dodecylsulfanyl modification also impacts the compound's physical properties, including melting point, boiling point, and crystallization behavior. The long alkyl chain can disrupt regular crystal packing through steric effects, potentially leading to lower melting points or different polymorphic forms compared to shorter-chain analogs. These physical property changes have practical implications for compound handling, storage, and formulation in research applications. Understanding these structure-property relationships is essential for the rational design of quinazolinone derivatives with optimized characteristics for specific applications in chemical and biological research.

Properties

IUPAC Name |

2-dodecylsulfanyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2OS/c1-2-3-4-5-6-7-8-9-10-13-16-24-20-21-18-15-12-11-14-17(18)19(23)22-20/h11-12,14-15H,2-10,13,16H2,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXYAAWTHSXLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with dodecyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like ethanol. The mixture is stirred at room temperature, leading to the formation of the desired quinazolinone derivative .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone ring can be reduced under specific conditions.

Substitution: The dodecylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various nucleophiles, such as amines or thiols, can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced quinazolinone derivatives.

Substitution: Functionalized quinazolinone derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step reactions that include the formation of the quinazolinone core followed by the introduction of the dodecylsulfanyl group. The structural characteristics of this compound enable it to interact with biological systems effectively, making it a candidate for drug development.

Anticancer Properties

Research has indicated that derivatives of 3,4-dihydroquinazolin-4-one exhibit significant anticancer activities. For instance, compounds within this family have been tested against various cancer cell lines such as HT29 (colon), U87 (glioblastoma), and MCF-7 (breast cancer). Notably, some derivatives showed sub-micromolar potency against these cell lines, indicating their potential as anticancer agents .

TRPM2 Inhibition

Another significant application of 2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one is its role as an inhibitor of the TRPM2 channel. This channel is implicated in various physiological processes including insulin release and cell death mechanisms. A study identified specific derivatives that inhibit TRPM2 with notable efficacy, paving the way for further exploration in managing conditions related to oxidative stress and inflammation .

Material Science Applications

The unique properties of 2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one also extend to material science. Its hydrophobic dodecylsulfanyl group contributes to its potential use in creating novel materials with specific surface properties. Such materials could be used in coatings or as additives to enhance the performance of polymers.

Case Study: Anticancer Activity

In a systematic investigation of various dihydroquinazolinone derivatives, a series of compounds were synthesized and screened for their cytotoxic effects on cancer cell lines. The results demonstrated that certain modifications significantly enhanced their anticancer activity. For example, a derivative with a dodecylsulfanyl substitution exhibited improved selectivity towards cancer cells compared to normal cells .

Case Study: TRPM2 Inhibition Mechanism

Experimental studies employing calcium imaging techniques revealed that specific derivatives of 2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one effectively inhibited TRPM2 channels. The inhibitory concentration (IC50) values were determined through electrophysiological assays, confirming their potential as therapeutic agents targeting oxidative stress-related diseases .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one involves its ability to inhibit multiple protein kinases. By targeting kinases such as VEGFR2, EGFR, and HER2, the compound disrupts key signaling pathways involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells. The compound’s selectivity for cancer cells over normal cells is attributed to its differential binding affinity to the kinases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key Observations :

- Lipophilicity : The dodecylsulfanyl group imparts higher logP values compared to analogs with shorter alkyl chains (e.g., 6-methylheptyl in ) or polar groups (e.g., sulfonamide in ).

- Solubility : Sulfonamide and pyridyl-containing derivatives exhibit better aqueous solubility due to hydrogen-bonding capacity, whereas long alkyl chains (C12) reduce solubility .

- Biological Activity : COX-2 inhibition is prominent in sulfonamide derivatives (47.1% inhibition ), while cytotoxicity is absent in thioacetate-linked compounds, highlighting substituent-dependent effects .

Alkyl Chain Length and Branching

- Linear vs. Branched Chains : The dodecylsulfanyl group (linear C12) may optimize interactions with lipid bilayers or hydrophobic enzyme domains compared to branched analogs like 3-(6-methylheptyl) .

- Chain Length : Longer alkyl chains (e.g., C12) enhance membrane permeability but may reduce metabolic stability due to oxidative degradation.

Aromatic vs. Aliphatic Substituents

- Methoxyphenyl and Pyridyl Groups : These substituents enhance polarity and enable π-π stacking or hydrogen bonding with enzymes (e.g., COX-2 active site ).

Thioether Linkage Modifications

- Thioacetate vs. Thioalkyl : Ethyl thioacetate derivatives (e.g., ) lack the hydrophobicity of dodecylsulfanyl, leading to reduced cellular uptake and bioactivity in certain assays.

Biological Activity

2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H22N2OS

- Molecular Weight : 282.41 g/mol

- CAS Number : 1311316-90-1

The biological activity of 2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one is primarily attributed to its ability to interact with various biological targets. The dodecylsulfanyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively. This characteristic facilitates its interaction with enzymes and receptors involved in various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds showed effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also suggested potential anticancer properties. In vitro studies have shown that quinazolinone derivatives can induce apoptosis in cancer cell lines by activating caspase pathways . The presence of the dodecylsulfanyl group may enhance this effect by improving the compound's bioavailability.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of 2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of cytokines |

Case Studies

-

Antimicrobial Study :

A study conducted on various quinazolinone derivatives showed that compounds with long aliphatic chains exhibited increased antimicrobial activity against E. coli and S. aureus. The study concluded that the hydrophobic nature of these compounds plays a critical role in their mechanism of action. -

Anticancer Research :

A recent investigation into the anticancer properties of quinazolinone derivatives revealed that they could effectively induce apoptosis in human cancer cell lines. This effect was attributed to the activation of intrinsic apoptotic pathways. -

Inflammation Model :

In an experimental model of inflammation, compounds similar to 2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one were shown to significantly reduce levels of TNF-alpha and IL-6, indicating their potential utility in treating inflammatory conditions.

Q & A

Q. What are the common synthetic routes for 2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one, and what experimental conditions are critical for success?

The synthesis typically involves cyclocondensation reactions. A general method includes:

- Reagents : Substituted benzaldehyde derivatives, absolute ethanol, and glacial acetic acid as a catalyst.

- Conditions : Reflux for 4–18 hours under controlled temperature, followed by solvent evaporation under reduced pressure.

- Purification : Crystallization using water-ethanol mixtures or filtration after ice-water quenching .

- Key factors : Solvent choice (e.g., DMSO for solubility), catalyst loading (e.g., acetic acid for imine formation), and reaction time to avoid side products like dimerization .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Single-crystal X-ray diffraction : Resolves bond lengths and stereochemistry (e.g., mean C–C bond deviation of 0.008 Å in related quinazolinones) .

- Spectroscopy : IR (νmax ~3177 cm⁻¹ for carbonyl groups) and NMR for functional group identification .

- Chromatography : HPLC or TLC to assess purity, with recrystallization in ethanol-water mixtures for further refinement .

Q. How is the dodecylsulfanyl moiety introduced into the quinazolinone scaffold?

The thioether group is typically incorporated via nucleophilic substitution:

- Reagents : Dodecylthiol and a halogenated quinazolinone precursor.

- Conditions : Anhydrous K₂CO₃ in ethanol under reflux (22–30 hours) to facilitate thiolate ion formation and substitution .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

- Catalyst screening : Activated carbon improves nitration efficiency in analogous syntheses (65% yield vs. 40% without catalyst) .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability during cyclization .

- Statistical modeling : Use factorial design to identify critical variables (e.g., temperature, molar ratios) and derive regression equations for yield prediction .

Q. What strategies address contradictions in reported biological activity data for quinazolinone derivatives?

- Dose-response studies : Establish clear EC₅₀ values to differentiate efficacy across studies.

- Structural analogs : Compare activity of 2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one with its nitro- or methoxy-substituted counterparts to isolate substituent effects .

- Assay standardization : Replicate experiments under consistent conditions (e.g., cell lines, incubation times) to minimize variability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use software like AutoDock to simulate binding to enzymes (e.g., cyclooxygenase-2) based on the compound’s hydrophobic dodecyl chain and planar quinazolinone core.

- QSAR models : Correlate substituent electronegativity (e.g., Cl, OCH₃) with activity trends observed in related molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.